Thiomethyl-methyl tetrazole
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Overview
Description
Thiomethyl-methyl tetrazole is a heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom This compound is part of the tetrazole family, known for its high nitrogen content and unique structural properties
Mechanism of Action
Target of Action
Thiomethyl-methyl tetrazole, like other tetrazole derivatives, primarily targets enzymes such as cytochrome P450 . This enzyme plays a crucial role in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids.
Mode of Action
The mode of action of this compound involves the inhibition of the target enzyme, cytochrome P450 . This inhibition disrupts the normal metabolic processes carried out by the enzyme, leading to changes in the cell’s biochemical environment. The compound exhibits a high degree of selectivity for this enzyme, which is believed to have a positive effect on its toxicity compared to other fungicidal preparations .
Biochemical Pathways
The inhibition of cytochrome P450 affects various biochemical pathways. For instance, it can disrupt the synthesis of ergosterol, a key component of fungal cell membranes . This disruption can lead to cell lysis and death, making tetrazole derivatives effective as antifungal agents .
Pharmacokinetics
They are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This property allows them to penetrate more easily through cell membranes, enhancing their bioavailability .
Result of Action
The result of this compound’s action at the molecular and cellular level is the disruption of normal cell function due to the inhibition of the target enzyme. This can lead to cell death, particularly in fungi, given the compound’s antifungal properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hospital environment, which is conducive to the colonization and growth of antibiotic-resistant germs, may necessitate the discovery of new antibacterial chemicals like tetrazole compounds . Additionally, the compound’s effectiveness can be influenced by the pH of the environment, as tetrazoles are stable over a wide pH range .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiomethyl-methyl tetrazole can be synthesized through several methods, including the reaction of thiocyanates with sodium azide in the presence of catalysts such as zinc chloride. This reaction typically occurs in solvents like isopropanol or n-propanol under mild conditions . Another method involves the cycloaddition of nitriles with sodium azide, facilitated by catalysts like iodine or silica-supported sodium hydrogen sulfate .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the treatment of nitriles with sodium azide and triethylammonium chloride in solvents like nitrobenzene under microwave irradiation . The use of environmentally benign catalysts, such as L-proline, has also been explored to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: Thiomethyl-methyl tetrazole undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Can be reduced to thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the sulfur atom, with reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated this compound derivatives.
Scientific Research Applications
Thiomethyl-methyl tetrazole has diverse applications in scientific research:
Comparison with Similar Compounds
Tetrazole: The parent compound with a similar five-membered ring structure.
1-Methyl-5-mercaptotetrazole: A derivative with a thiol group at the fifth position.
5-Phenyltetrazole: A derivative with a phenyl group at the fifth position.
Uniqueness: Thiomethyl-methyl tetrazole stands out due to its thiomethyl group, which imparts unique reactivity and stability compared to other tetrazole derivatives. This functional group enhances its potential in various applications, particularly in medicinal chemistry and material science .
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c8-2-1-3-4-6-7-5-3/h8H,1-2H2,(H,4,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQNNPVWCMVPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C1=NNN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70309-26-1 |
Source
|
Record name | 2-(2H-1,2,3,4-tetrazol-5-yl)ethane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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